4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline ring, imparts distinct chemical and physical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide in the presence of a suitable catalyst to form the triazoloquinazoline core. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Triazole-Pyrimidine Hybrids: These compounds also contain a triazole ring but are fused with a pyrimidine ring instead of a quinazoline ring, resulting in different pharmacological activities.
Uniqueness
4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties.
Properties
CAS No. |
112752-65-5 |
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Molecular Formula |
C10H9N5OS |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
4-amino-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C10H9N5OS/c1-17-10-13-12-9-14(10)7-5-3-2-4-6(7)8(16)15(9)11/h2-5H,11H2,1H3 |
InChI Key |
UCRHELXSNNYTIB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
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